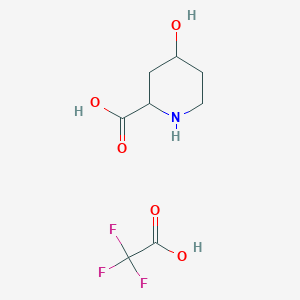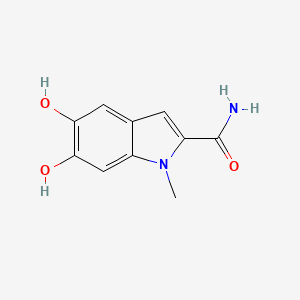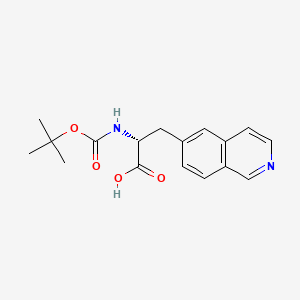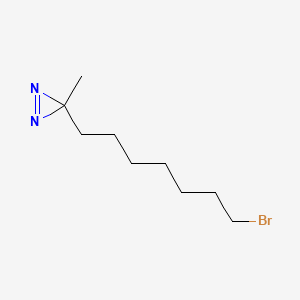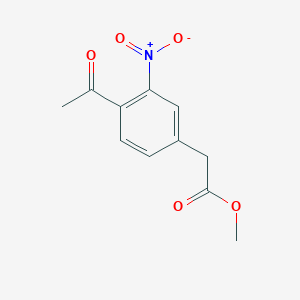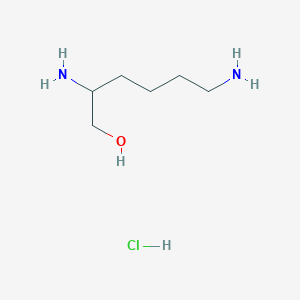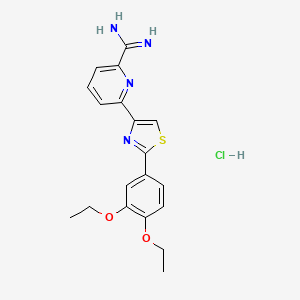![molecular formula C15H14O B13661289 Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
Cyclohepta[b]naphthalene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta[b]naphthalene-1-one is a polycyclic aromatic ketone with a unique structure that combines a seven-membered ring fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohepta[b]naphthalene-1-one can be synthesized through several methods. One common approach involves the cyclization of methyl 3-(1-naphthoyl)propionate, which forms 2,3-dihydrocyclohepta[de]naphthalene-1,4-dione. This intermediate can be further dehydrogenated to yield the desired ketone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques such as Friedel-Crafts acylation and subsequent cyclization reactions. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohepta[b]naphthalene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclohepta[b]naphthalene-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Cyclohepta[b]naphthalene-1-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Cyclohepta[de]naphthalene-1,4-dione: An intermediate in the synthesis of Cyclohepta[b]naphthalene-1-one.
Azulene: A nonalternant hydrocarbon with a similar seven-membered ring structure.
Phenalenone: Another polycyclic aromatic ketone with comparable reactivity.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of a ketone group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
7,8,9,10-tetrahydrocyclohepta[b]naphthalen-6-one |
InChI |
InChI=1S/C15H14O/c16-15-8-4-3-7-13-9-11-5-1-2-6-12(11)10-14(13)15/h1-2,5-6,9-10H,3-4,7-8H2 |
Clé InChI |
RWZJQVYHDLCWNB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C2=CC3=CC=CC=C3C=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



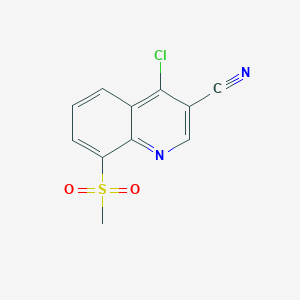
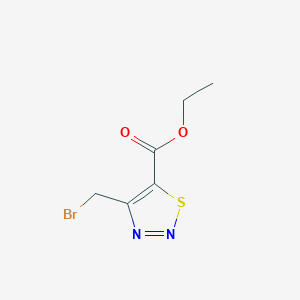
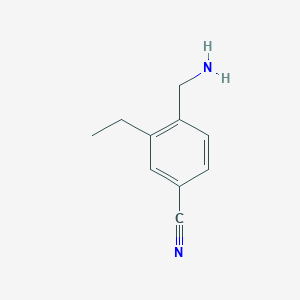
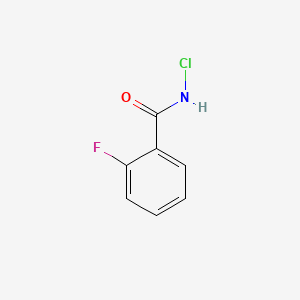
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)
